1-(Chloromethyl)-4-nonylbenzene
Description
1-(Chloromethyl)-4-nonylbenzene is a chlorinated aromatic compound characterized by a benzyl chloride backbone substituted with a nonyl (C₉H₁₉) group at the para position. Its molecular formula is C₁₆H₂₅Cl, with a molecular weight of 252.82 g/mol. The nonyl chain confers significant hydrophobicity, making it useful in applications such as surfactants, polymer intermediates, or alkylating agents in organic synthesis.
Properties
CAS No. |
62640-25-9 |
|---|---|
Molecular Formula |
C16H25Cl |
Molecular Weight |
252.82 g/mol |
IUPAC Name |
1-(chloromethyl)-4-nonylbenzene |
InChI |
InChI=1S/C16H25Cl/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-13H,2-9,14H2,1H3 |
InChI Key |
ZXVIWUBUJZQCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-nonylbenzene can be synthesized through a chloromethylation reaction, where a benzene derivative is treated with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-nonylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The nonyl group can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent and reaction conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and ammonia.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines, depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
1-(Chloromethyl)-4-nonylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-nonylbenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity.
Pathways Involved: The chloromethyl group can form covalent bonds with nucleophilic amino acid residues, potentially altering the function of the target proteins.
Comparison with Similar Compounds
1-(Chloromethyl)-4-nitrobenzene
- Structure: Benzyl chloride with a para-nitro (-NO₂) group.
- Molecular Formula: C₇H₆ClNO₂; Molecular Weight: 171.58 g/mol .
- Key Properties :
- Regulatory Status : Listed under UN1578 (Chloronitrobenzenes) due to toxicity and environmental hazards .
Contrast with 1-(Chloromethyl)-4-nonylbenzene:
- The nonyl group in the latter increases lipophilicity, favoring applications in non-polar media (e.g., surfactants), whereas the nitro derivative’s reactivity suits electrophilic aromatic substitution or pharmaceutical synthesis.
4-Methylbenzyl Chloride (p-Tolylmethyl Chloride)
- Structure : Benzyl chloride with a para-methyl (-CH₃) group.
- Molecular Formula : C₈H₉Cl; Molecular Weight : 140.61 g/mol .
- Key Properties :
Contrast with this compound:
- The nonyl chain’s bulkiness may sterically hinder reactions but improves solubility in organic solvents. Methyl derivatives are more cost-effective for small-scale alkylation.
1-(Chloromethyl)-4-phenoxybenzene
- Structure: Benzyl chloride with a para-phenoxy (-OPh) group.
- Molecular Formula : C₁₃H₁₁ClO; Molecular Weight : 218.68 g/mol .
- Applications in liquid crystals or agrochemicals (e.g., herbicide intermediates) .
Contrast with this compound:
- The phenoxy group enhances rigidity and thermal stability, whereas the nonyl chain prioritizes flexibility and hydrophobicity.
1-(Dichlorophenylmethyl)-4-nitrobenzene
- Structure : Benzene with a dichlorophenylmethyl and nitro group.
- Molecular Formula: C₁₃H₉Cl₂NO₂; Molecular Weight: 282.12 g/mol .
- Key Properties: The dichloromethyl group increases electrophilicity, enabling cross-coupling reactions. Potential use in bioactive molecule synthesis (e.g., antifungal agents) .
Contrast with this compound:
- Dichlorination enhances reactivity but may complicate selectivity in synthesis. The nonyl derivative avoids polyhalogenation challenges.
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